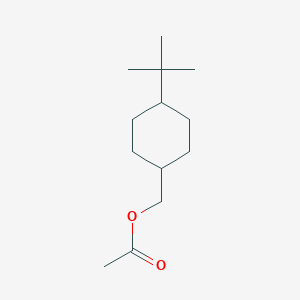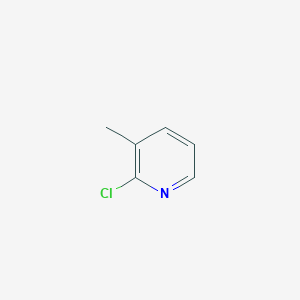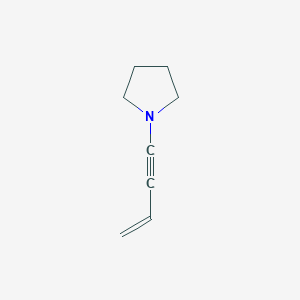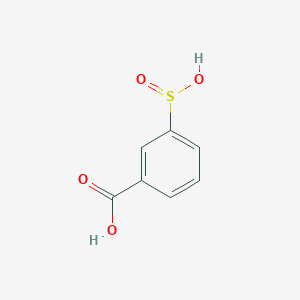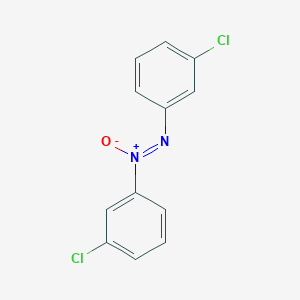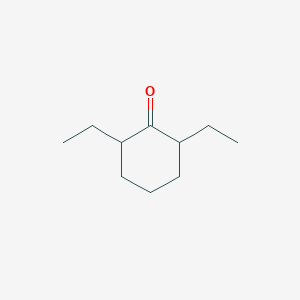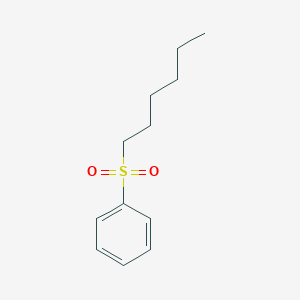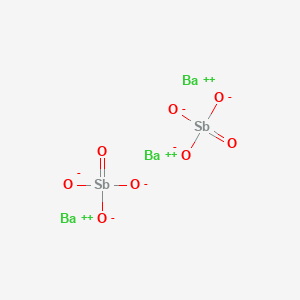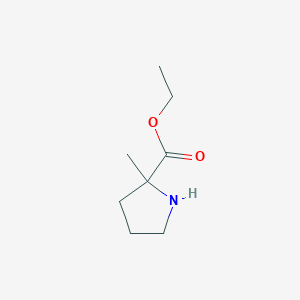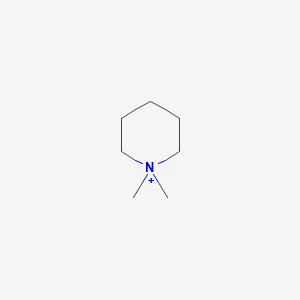
Mepiquat
Descripción general
Descripción
Mepiquat is a plant growth regulator widely used in agriculture to control the growth and development of crops. It is commonly applied as this compound chloride (MC) and has been shown to be effective in manipulating the canopy of cotton plants to prevent excessive growth and potential yield loss . This compound (N,N-dimethylpiperidinium) is also known to form naturally in certain cooked foods as a byproduct of the Maillard reaction, which occurs during the roasting process of coffee and cereals .
Synthesis Analysis
The synthesis of this compound in agricultural applications is not typically described in the literature, as it is commercially produced and applied as this compound chloride. However, studies have shown that this compound can be synthesized naturally during the cooking and roasting of foods. For instance, this compound can be formed by the decarboxylation of pipecolic acid and its betaine derivative at high temperatures . Additionally, this compound can be generated from lysine and trigonelline under dry thermal conditions typical of roasting . Carnitine has also been identified as a precursor in the formation of this compound through similar pathways .
Molecular Structure Analysis
This compound is a quaternary ammonium compound with the molecular structure of N,N-dimethylpiperidinium. Its structure is related to piperidine and pipecolic acid, which are involved in its natural formation during thermal processing . The molecular interactions of this compound as a guest molecule in zeolite syntheses have been studied, showing that it can influence the crystallization of different zeolite structures .
Chemical Reactions Analysis
This compound is formed through various chemical reactions, including N-methylation and decarboxylation of pipecolic acid, as well as Maillard reaction pathways followed by transmethylation reactions . The formation of this compound in foodstuffs is influenced by the presence of natural constituents such as lysine, trigonelline, and carnitine, and the conditions of thermal processing .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound as a plant growth regulator are not detailed in the provided papers. However, its effects on plant physiology have been documented. For example, this compound chloride has been shown to significantly decrease endogenous gibberellic acid levels in cotton, inhibiting cell elongation and reducing plant height . In terms of its occurrence in food products, this compound has been detected at microgram per kilogram levels in a variety of cooked vegetables and cereal-based foodstuffs .
Relevant Case Studies
Several case studies highlight the effects of this compound on plant growth and its formation in food products. In cotton, this compound chloride application led to reduced plant height due to the suppression of gibberellic acid metabolism and signaling . In food science, the formation of this compound during the cooking of vegetables and the roasting of coffee and cereals has been documented, with the compound being detected at varying levels depending on the cooking method and temperature . These studies provide insight into the dual role of this compound as both an agricultural chemical and a byproduct of food processing.
Aplicaciones Científicas De Investigación
Gestión del Algodón
Mepiquat Chloride (MC) es un regulador del crecimiento de las plantas, generalmente pulverizado sobre el follaje del algodón en diferentes etapas de crecimiento como una herramienta práctica para la gestión del algodón . Las aplicaciones foliares de MC reducen la altura de la planta, el área foliar, la distancia entre nudos y el dosel de la planta, pero aumentan la interceptación de la luz dentro del dosel, lo que lleva a un aumento de los rendimientos .
Particionamiento de los Fotoasimilados
La aplicación de MC en la etapa de formación de la cápsula reduce el particionamiento de los fotoasimilados hacia el tallo principal, las ramas y los puntos de crecimiento, pero aumenta el particionamiento a los órganos reproductivos .
Tasa de Fotosíntesis
La aplicación de MC aumenta la tasa neta de fotosíntesis en las hojas de algodón en comparación con el control y desencadena la formación de carbohidratos mediante una mejor relación fuente-sumidero .
Metabolismo de los Carbohidratos
MC tiene efectos considerables sobre los carbohidratos no estructurales y la fotosíntesis que subyacen a varias condiciones . Mejora la concentración de almidón y de carbohidratos no estructurales totales (TNC), lo que indica una mayor producción de carbono y una mayor eficiencia de utilización .
Inhibición de la Giberelina
MC retrasa el crecimiento vegetativo al inhibir la actividad de la giberelina involucrada en la elongación celular, lo que inhibe las vías de señalización y altera la homeostasis de la giberelina mediante la regulación positiva de genes específicos del sitio que en última instancia da como resultado mantener la planta más corta .
Mejora del Rendimiento
MC mejora el rendimiento debido a la mayor formación de cápsulas en las ramas inferiores al manipular un dosel compacto .
Senescencia Foliar
El aumento de la densidad de población de plantas junto con la aplicación de MC mejora el rendimiento del algodón al mejorar la producción y eficiencia de utilización de carbohidratos en las hojas y retrasar la senescencia foliar .
Gestión de Cultivos de Maíz
La aplicación de MC aumenta la resistencia al acame de maíz al reducir la altura de la planta, la resistencia física del tallo, el contenido de lignina <svg class="icon" height="1
Mecanismo De Acción
Target of Action
Mepiquat Chloride (MC), a plant growth regulator, primarily targets the gibberellin involved in cell elongation . It is usually sprayed on cotton foliage at different growth stages as a practical tool for cotton management . It also targets microRNAs , important gene expression regulators that control plant growth and development .
Mode of Action
MC interacts with its targets to bring about significant changes in plant growth. It retards the vegetative growth by inhibiting the activity of gibberellin, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter . Furthermore, MC application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Biochemical Pathways
MC affects several biochemical pathways. It reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs . Disturbed carbohydrate metabolism could affect the activity of sucrose metabolic enzymes, resulting in variable yield responses . MC also induces endogenous auxin level by altering gene expression of both gibberellin (GA) biosynthesis and signaling and abscisic acid (ABA) signaling .
Pharmacokinetics
It is known that mc is usually sprayed on cotton foliage at different growth stages This suggests that the compound is absorbed by the leaves and distributed throughout the plant
Result of Action
The molecular and cellular effects of MC’s action are significant. MC foliar applications reduce plant height, leaf area, node distance, and plant canopy but increase light interception within the canopy that leads to increased yields . It enhances the yield due to raised boll setting on the lower branches by manipulating a compact canopy . At the metabolic level, the expression levels of flavonoid differential metabolites were significantly increased .
Action Environment
The action, efficacy, and stability of MC are influenced by environmental factors. Cotton plant is sensitive to the changes in environment and grows extensively in normal growing conditions . Yield attributes like boll number, boll weight, and lint percentage depend on the growth pattern of cotton and respond greatly to the environmental conditions, plant density, and MC use .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Mepiquat interacts with several enzymes and proteins within the plant. It has been found to affect the activity of sucrose metabolic enzymes, leading to variable yield responses . This compound application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces plant height, leaf area, and leaf size, and blocks gibberellin activity, resulting in shorter internodes and reduced stem elongation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of gibberellin involved in cell elongation, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound application reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models. It is practically non-toxic to birds on an acute oral and subacute dietary basis .
Metabolic Pathways
This compound is involved in several metabolic pathways within the plant. It affects carbohydrate metabolism and disturbs carbohydrate metabolism which could affect the activity of sucrose metabolic enzymes .
Transport and Distribution
This compound is absorbed by the leaves and distributed throughout the plant . It is sprayed on cotton foliage at different growth stages as a practical tool for cotton management .
Subcellular Localization
It is known that this compound is mainly located in chloroplasts and the cytoplasm .
Propiedades
IUPAC Name |
1,1-dimethylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCAWEWCFVZOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24307-26-4 (chloride) | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042122 | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15302-91-7 | |
| Record name | Mepiquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mepiquat chloride influence cotton plant growth?
A1: this compound chloride acts as a gibberellin biosynthesis inhibitor. [, , , ] Gibberellins are plant hormones that promote stem elongation. By inhibiting their synthesis, this compound chloride reduces internode length, leading to shorter, more compact cotton plants. [, , ]
Q2: What are the downstream effects of this compound chloride application on cotton?
A2: this compound chloride's growth regulation results in several notable effects: [, , , , , , ]* Reduced Plant Height: This improves harvest efficiency and reduces lodging risk. [, , ]* Increased Fruiting Branching: This can lead to higher fruit set at lower positions on the plant. [, ]* Modified Leaf Morphology: this compound chloride can influence leaf size and shape, potentially affecting photosynthesis. [, ]* Altered Nutrient Allocation: The compound may influence the distribution of resources within the plant, impacting yield components like boll number and size. [, ]
Q3: Are there differences in how this compound chloride is absorbed and distributed within the cotton plant depending on the application method?
A3: Research suggests that this compound chloride is effectively absorbed both through foliage and seed coatings. [, ] While foliar applications are common, seed treatments may offer a slow-release approach, potentially reducing the number of applications needed. [, ] The wick application method allows for a more targeted application of this compound chloride, potentially reducing the amount needed compared to broadcast spraying. []
Q4: Do environmental conditions play a role in this compound chloride's effectiveness?
A4: Yes, environmental factors significantly influence this compound chloride's performance. [, , ] Factors such as water availability, temperature, and nutrient levels can alter the plant's response to the growth regulator. For instance, this compound chloride's effects may be more pronounced under high-input conditions like irrigation and optimal nitrogen fertilization. [, ]
Q5: How does this compound chloride application interact with nitrogen management in cotton?
A5: Nitrogen fertilization stimulates vegetative growth in cotton. [] this compound chloride can moderate this effect, potentially preventing excessive growth that might negatively impact yield. [, ] Research suggests that optimizing both nitrogen rates and this compound chloride application timings are crucial for achieving desired growth patterns and maximizing yield potential. [, ]
Q6: Are there concerns about this compound chloride resistance developing in cotton?
A6: While this compound chloride resistance in cotton has not been widely reported, it's a possibility with continuous use of any pesticide. [] Monitoring for potential resistance development is crucial. Research into alternative growth regulation strategies could be beneficial to diversify management practices. []
Q7: What are the environmental fate and potential impacts of this compound chloride?
A7: Understanding the environmental fate of this compound chloride, including its degradation pathways and potential effects on non-target organisms, is essential for sustainable use. [] Research focusing on minimizing this compound chloride application rates while maintaining efficacy, as well as exploring alternative application methods like seed coatings, could contribute to reducing environmental impact. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




